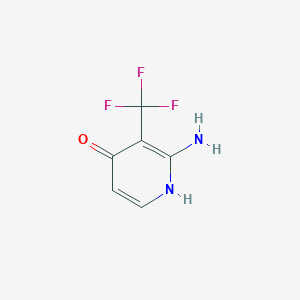

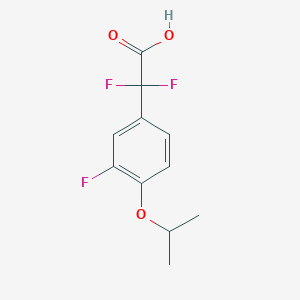

2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine, also known as 2-Difluorophenyl-2-fluoroethanamine, is an organic compound with the chemical formula C7H8F4N. It is a colorless, odorless crystalline solid that is soluble in water and organic solvents. 2-Difluorophenyl-2-fluoroethanamine is used in organic synthesis and has been studied for its potential applications in the pharmaceutical and agricultural industries.

Wissenschaftliche Forschungsanwendungen

Fluorescence-based Assays and Biomolecule Labeling

One significant application of 2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine derivatives is in the development of fluorescence-based assays and biomolecule labeling. The use of activated esters of meso-CarboxyBODIPY, which involves amide bond formation with amines, showcases substantial changes in emission spectra and intensity upon conjugation. This property is leveraged for the rapid and selective fluorogenic detection and labeling of amines, amino acids, and proteins, with applications ranging from food spoilage detection to staining of proteins in electrophoretic gels or living cells (Jeon et al., 2020).

Synthesis of Fluorine-containing Compounds

Another research direction involves the synthesis of fluorine-containing compounds, including the conversion of 2-[18F]fluoroethyl azide to 2-[18F]fluoroethylamine. This process, using elemental copper under acidic conditions, facilitates the production of positron emission tomography tracers containing amine, amide, and N-heterocyclic moieties. The subsequent reaction of 2-[18F]fluoroethylamine with various agents demonstrates the versatility of this approach for creating radiolabeled compounds for imaging applications (Glaser et al., 2012).

High-performance Polymer Research

Research on high-performance polymers has led to the development of novel polyimides and fluoro-polyimides derived from various diamines, including those containing difluorophenyl functionalities. These polymers exhibit exceptional solubility, transparency, and thermal stability, making them suitable for advanced industrial, aerospace, and defense applications. The study of these materials contributes significantly to our understanding of the structural properties that afford such high performance (Vora, 2010).

Electroluminescence and Self-Assembly in Polymers

The functionalization of polyfluorene derivatives with primary amine groups has opened new avenues for studying electroluminescence and self-assembly behaviors in polymers. These derivatives demonstrate significant promise for use in polymer light-emitting diode (PLED) devices, offering insights into the role of hydrogen bonding, π–π stacking interactions, and the formation of special surface morphologies in achieving molecular ordering and enhanced device performance (Guo et al., 2009).

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-2-fluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFTZVWARYXDBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)

![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)

![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)

![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)

![5-Mercapto-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1475094.png)

![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)